Product packaging for Methyl 2-acetamidoisonicotinate(Cat. No.:CAS No. 98953-21-0)

Methyl 2-acetamidoisonicotinate

Cat. No.: B1322682
CAS No.: 98953-21-0
M. Wt: 194.19 g/mol
InChI Key: QWCIOJMEKSDWSJ-UHFFFAOYSA-N
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Description

Academic Significance of Methyl 2-acetamidoisonicotinate as a Synthetic Intermediate

The primary academic significance of this compound lies in its utility as a synthetic intermediate. The pyridine (B92270) ring is a key pharmacophore in many drugs, and the substituents on this particular derivative allow for a variety of coupling and modification reactions. Researchers utilize this compound to construct more elaborate molecular architectures, aiming to synthesize novel compounds with specific biological or material properties. The acetamido group, for instance, can influence the electronic properties of the pyridine ring and participate in hydrogen bonding, a crucial interaction in biological systems.

A common synthetic route to this compound involves the acylation of a corresponding amino-substituted isonicotinate (B8489971). One documented method describes the synthesis of this compound from Methyl 2-aminoisonicotinate by heating in acetic anhydride (B1165640). tu-darmstadt.de This straightforward transformation provides a reliable source of the compound for further research endeavors.

Table 1: General Properties of this compound

Property Value
IUPAC Name Methyl 2-acetamidopyridine-4-carboxylate
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
CAS Number 98953-21-0
Canonical SMILES CC(=O)NC1=NC=C(C=C1)C(=O)OC

Contextualization within Isonicotinate Derivative Research and Applications

Isonicotinic acid and its derivatives have a rich history in medicinal chemistry. Famously, the isonicotinic acid hydrazide, isoniazid, is a cornerstone in the treatment of tuberculosis. This has spurred extensive research into other isonicotinate derivatives for a wide range of therapeutic areas. Current research on isonicotinate derivatives explores their potential as anticancer, anti-inflammatory, and antimicrobial agents.

The exploration of isonicotinate derivatives extends to their potential as inhibitors of various enzymes, including protein kinases, which are critical targets in cancer therapy. researchgate.netnih.govnih.gov The structural framework of this compound makes it a relevant scaffold for the design of new kinase inhibitors.

Overview of Current Research Trajectories Involving this compound

Current research involving this compound is primarily focused on its incorporation into larger, more complex molecules with potential therapeutic applications. While specific studies detailing the biological activity of this compound itself are not abundant in publicly available literature, its role as a precursor is evident. tu-darmstadt.de

Research in this area often involves multi-step syntheses where this compound is a key building block. The subsequent molecules are then evaluated for their biological activities. For instance, derivatives built upon the this compound framework are being investigated for their potential to modulate biological pathways involved in inflammation and microbial growth.

Table 2: Synthesis of this compound

Starting Material Reagent Reaction Conditions Product Yield Reference
Methyl 2-aminoisonicotinate Acetic anhydride Heated at 80°C for 6 hours This compound 69% tu-darmstadt.de

Detailed Research Findings

While specific, in-depth research focused solely on the biological activities of this compound is limited, the broader context of isonicotinate and acetamide (B32628) derivatives provides valuable insights into its potential.

Studies on analogous compounds have demonstrated significant biological activities. For example, various 2-acetamido-2-deoxy-D-glucose analogs have been evaluated for their effects on cellular processes, indicating that the acetamido group can play a crucial role in biological interactions. Furthermore, the synthesis and biological evaluation of other novel isonicotinate derivatives continue to be an active area of research, with some analogs showing promising activity as metabotropic glutamate (B1630785) receptor modulators.

Similarly, in the context of anti-inflammatory research, while direct in vivo or in vitro data for this compound is not extensively published, related structures are being actively investigated. For instance, analogs of 9-methylstreptimidone, which also contain an acetamido group, have shown inhibitory activity against NF-κB, a key player in the inflammatory response. researchgate.net

The characterization of this compound has been documented, with techniques such as ¹H-NMR spectroscopy being used to confirm its structure following synthesis. tu-darmstadt.de This foundational data is crucial for its use in further synthetic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O3 B1322682 Methyl 2-acetamidoisonicotinate CAS No. 98953-21-0

Properties

IUPAC Name

methyl 2-acetamidopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6(12)11-8-5-7(3-4-10-8)9(13)14-2/h3-5H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCIOJMEKSDWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623364
Record name Methyl 2-acetamidopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98953-21-0
Record name Methyl 2-acetamidopyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 Acetamidoisonicotinate and Analogues

Established Synthetic Pathways for Methyl 2-acetamidoisonicotinate

The primary and most well-established method for synthesizing this compound is through the acylation of its amino precursor.

The most common route to this compound involves the N-acylation of Methyl 2-aminoisonicotinate. This reaction is a standard transformation in organic chemistry where the amino group on the pyridine (B92270) ring attacks an acylating agent, leading to the formation of an amide bond. The starting material, Methyl 2-aminoisonicotinate, serves as a key building block in the synthesis of more complex molecules. scbt.com The reaction typically proceeds by treating the starting amine with an acyl chloride or an acid anhydride (B1165640). For the synthesis of the target compound, acetic anhydride or acetyl chloride would be the specific reagents of choice.

The selection of reagents and the optimization of reaction conditions are crucial for achieving high yields and purity.

Acylating Agents:

Acetic Anhydride: A common and relatively inexpensive reagent for acetylation. It reacts with the amino group to form the desired amide and acetic acid as a byproduct.

Acetyl Chloride: A more reactive acylating agent than acetic anhydride. Its reaction with the amine is vigorous and produces hydrochloric acid, which must be neutralized by a base to drive the reaction to completion and prevent protonation of the starting amine.

Bases: A non-nucleophilic organic base, such as triethylamine (B128534) or pyridine, is often employed. The base serves to scavenge the acid generated during the reaction (hydrochloric acid if using acetyl chloride, or acetic acid if using acetic anhydride), thereby preventing the protonation of the starting amine and promoting the forward reaction.

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating to ensure a complete reaction without promoting side reactions. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of full consumption of the starting material.

Table 1: Reagents and Conditions for Acylation of Methyl 2-aminoisonicotinate

Reagent/Condition Role/Purpose Typical Implementation
Starting Material Methyl 2-aminoisonicotinate The foundational amine for the acylation reaction.
Acylating Agent Acetyl Chloride or Acetic Anhydride Provides the acetyl group for the amide bond formation.
Base Triethylamine or Pyridine Neutralizes the acidic byproduct, driving the reaction.
Solvent Dichloromethane (B109758), Chloroform, or Ethyl Acetate (B1210297) Dissolves reactants and facilitates the reaction.
Temperature 0°C to Room Temperature Controlled to manage reactivity and minimize side products.
Reaction Time 1-4 hours Monitored by TLC until completion.

The choice of solvent is critical for ensuring that all reactants are in the solution phase. Common solvents for this type of acylation include aprotic solvents like dichloromethane (DCM), chloroform, or ethyl acetate. These solvents are chosen for their ability to dissolve the starting amine and the acylating agent without participating in the reaction.

A typical laboratory work-up procedure involves several steps to isolate and purify the product. orgsyn.org After the reaction is complete, the reaction mixture is often washed with water or a mild aqueous basic solution (like sodium bicarbonate) to remove the acid byproduct and any unreacted acid anhydride. orgsyn.org The organic layer containing the product is then separated, dried over an anhydrous salt such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), and filtered. orgsyn.org Finally, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. orgsyn.org Further purification can be achieved through recrystallization or column chromatography to obtain this compound of high purity.

Development of Novel Synthetic Routes and Their Academic Feasibility

While acylation of the corresponding amine is the standard, academic research continually explores novel synthetic strategies for pyridine derivatives that could be applied to this compound. These often focus on improving efficiency, reducing steps, or accessing new analogues. For instance, novel methods for synthesizing substituted nicotinate (B505614) esters have been developed that avoid hazardous reagents like acrolein, instead using milder conditions suitable for industrial production. google.com Research into one-pot multicomponent reactions is also a significant area. mdpi.com Such strategies, which allow for the synthesis of complex molecules like spirooxindoles from simple starting materials in a single step, could potentially be adapted for the construction of highly substituted isonicotinate (B8489971) systems. mdpi.com The academic feasibility of applying these routes to this compound would depend on the availability of suitable precursors and the ability to control the regioselectivity of the transformations.

Strategies for Scale-Up and Process Optimization in Research Environments

Transitioning a laboratory synthesis to a larger scale for research purposes requires careful consideration of process optimization. Key strategies include:

Continuous Flow Systems: Adapting the synthesis to a continuous flow reactor can offer significant advantages over traditional batch processing. mdpi.com Flow chemistry can improve heat transfer, enhance safety by minimizing the volume of reactive intermediates at any given time, and lead to more consistent product quality.

Catalyst Selection and Recycling: For syntheses involving catalysts, selecting a heterogeneous catalyst that can be easily recovered and reused is crucial for cost-effectiveness and sustainability. While the direct acylation of Methyl 2-aminoisonicotinate may not be catalytic, related industrial processes often focus on catalyst recycling.

Optimization of Reaction Parameters: A systematic study of reaction parameters such as temperature, concentration, and residence time is essential for maximizing yield and throughput. mdpi.com For example, in the production of 2-Methyltetrahydrofuran, optimizing residence time was shown to be critical for achieving the highest possible yield. mdpi.com

Solvent and Reagent Minimization: On a larger scale, the cost and environmental impact of solvents and reagents become more significant. Optimizing the reaction to use less solvent or to use more environmentally benign solvents is a key consideration.

Chemo- and Regioselective Synthesis of Advanced Isonicotinate Derivatives

The synthesis of advanced isonicotinate derivatives, where the pyridine ring is substituted with multiple functional groups, presents challenges of chemo- and regioselectivity. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity is the control of the position of the new substituent on the aromatic ring.

Achieving such selectivity is a major focus in modern organic synthesis. mdpi.com For example, in the synthesis of complex heterocyclic systems, controlling the regioselectivity of cycloaddition reactions is paramount to obtaining the desired isomer. rsc.org Similarly, the regioselective functionalization of molecules with multiple reactive sites, such as the synthesis of specific monophosphate derivatives of combretastatin (B1194345) A-1, often requires the use of protecting group strategies to temporarily block certain reactive sites while another is modified. elsevierpure.com For advanced isonicotinate derivatives, this could involve protecting a hydroxyl group while performing a reaction on an amino group, or directing a new substituent to a specific position on the pyridine ring through the careful choice of directing groups and reaction conditions. The development of such selective methods is crucial for creating novel compounds with specific biological or material properties. researchgate.net

Derivatization Chemistry and Functionalization Strategies of Methyl 2 Acetamidoisonicotinate

Chemical Transformations at the Acetamido Moiety of Methyl 2-acetamidoisonicotinate

The acetamido group (-NHCOCH₃) is a key functional handle on the this compound scaffold, offering several avenues for chemical modification.

One of the most fundamental transformations is the hydrolysis of the amide bond to yield the corresponding primary amine, methyl 2-aminopyridine-4-carboxylate. This reaction is typically achieved under acidic or basic conditions. Acid-catalyzed hydrolysis often employs strong acids like hydrochloric acid, while base-catalyzed hydrolysis can be performed with sodium hydroxide (B78521). pharmascholars.comnih.gov The resulting 2-aminopyridine (B139424) derivative is a crucial intermediate for further functionalization, such as the formation of Schiff bases by condensation with various aldehydes. For instance, methyl 2-aminopyridine-4-carboxylate has been reacted with substituted aldehydes to produce a series of Schiff base derivatives. researchgate.netresearchgate.net

The acetamido group itself can undergo further reactions. For example, the nitrogen atom can be subject to alkylation , although this can sometimes be challenging due to the potential for competing O-alkylation in related pyridone systems. researchgate.net Additionally, the acetyl group can be exchanged through transamidation reactions, or the entire acetamido group can be replaced by other functionalities through substitution reactions, often following initial hydrolysis to the amine.

TransformationReagents/ConditionsProduct TypeReference(s)
Amide HydrolysisAcid (e.g., HCl) or Base (e.g., NaOH)2-Aminopyridine derivative pharmascholars.comnih.gov
Schiff Base Formation (from amine)AldehydesImine derivative researchgate.netresearchgate.net

Pyridine (B92270) Ring Functionalization and Substitution Reactions

The pyridine ring in this compound is electron-deficient, which influences its reactivity towards both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen. chemicalbook.comyoutube.com However, the activating effect of the acetamido group at the 2-position can direct incoming electrophiles. The directing effect of substituents on a pyridine ring can be complex, but generally, activating groups favor substitution at the positions ortho and para to them. nih.govlibretexts.orgyoutube.com For this compound, this would suggest potential substitution at the 3- and 5-positions. Common electrophilic substitution reactions include nitration (using a mixture of nitric and sulfuric acid) and halogenation.

Nucleophilic Aromatic Substitution (SNAr) is more common for electron-deficient rings like pyridine, particularly when a good leaving group is present. While the parent molecule does not have an obvious leaving group on the ring, derivatization can introduce one. For example, conversion of the pyridine to its N-oxide significantly alters the reactivity. The N-oxide can activate the 2- and 4-positions towards nucleophilic attack. mdpi.comsemanticscholar.orgmsu.edu For instance, treatment of a pyridine N-oxide with a chlorinating agent can introduce a chlorine atom at the 2- or 4-position, which can then be displaced by various nucleophiles. mdpi.com

Reaction TypeReagents/ConditionsPotential ProductsReference(s)
Electrophilic NitrationHNO₃, H₂SO₄Nitro-substituted pyridine derivative chemicalbook.comyoutube.com
Pyridine N-Oxide FormationPeroxy acids (e.g., m-CPBA)This compound N-oxide mdpi.comsemanticscholar.orgacs.org
Nucleophilic Substitution (via N-oxide)Activating agent (e.g., POCl₃), NucleophileFunctionalized pyridine derivative mdpi.commsu.edu

Ester Group Modifications and Their Synthetic Utility

The methyl ester group (-COOCH₃) at the 4-position provides another site for synthetic elaboration.

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-acetamidopyridine-4-carboxylic acid, is a common transformation. nih.gov This can be achieved under either acidic or basic conditions. pharmascholars.comnih.govnih.gov The resulting carboxylic acid is a versatile intermediate that can be converted into a variety of other functional groups.

For example, the carboxylic acid can be activated to form an acid chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgchemistrysteps.comsciencemadness.org This highly reactive intermediate can then be readily converted into a wide range of amides by reaction with primary or secondary amines, or into other esters by reaction with different alcohols. libretexts.orgchemistrysteps.comwikipedia.org

Direct transesterification of the methyl ester is also a viable strategy to introduce different alkoxy groups. acs.orgnih.gov This reaction is often catalyzed by acids or bases and can be driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct.

Furthermore, the ester can react with organometallic reagents , such as Grignard reagents or organolithium compounds. The addition of two equivalents of such reagents typically leads to the formation of a tertiary alcohol after an initial nucleophilic acyl substitution followed by a second nucleophilic addition to the resulting ketone intermediate. youtube.commsu.eduyoutube.com

TransformationReagents/ConditionsProduct TypeReference(s)
Ester HydrolysisAcid or BaseCarboxylic acid pharmascholars.comnih.govnih.govnih.gov
Acid Chloride FormationSOCl₂, Oxalyl chlorideAcyl chloride libretexts.orgchemistrysteps.comsciencemadness.org
Amide Formation (from acid chloride)AminesCarboxamide libretexts.orgchemistrysteps.com
TransesterificationAlcohol, Acid/Base catalystEster acs.orgnih.gov
Reaction with OrganometallicsGrignard/Organolithium reagentsTertiary alcohol youtube.commsu.eduyoutube.com

Utilization of this compound as a Key Intermediate in Complex Molecule Synthesis

The ability to selectively modify the different functional groups of this compound makes it a valuable starting material for the synthesis of more elaborate molecules, particularly those containing heterocyclic ring systems.

Precursor Role in Heterocyclic Compound Synthesis

Following hydrolysis of the acetamido group to the corresponding 2-aminopyridine derivative, the molecule becomes a prime candidate for cyclization reactions to form fused heterocyclic systems. The 2-aminopyridine moiety contains two nucleophilic centers—the ring nitrogen and the exocyclic amino group—which can participate in cyclocondensation reactions with various electrophilic partners.

For example, 2-aminopyridine derivatives are known precursors for the synthesis of pyridopyrimidines , a class of fused heterocycles with significant biological activity. mdpi.comnih.gov These syntheses often involve the reaction of the 2-aminopyridine with β-dicarbonyl compounds, α,β-unsaturated esters, or other reagents containing two electrophilic sites that can react with the two nitrogen atoms of the aminopyridine. nih.govmdpi.comnih.gov The resulting pyridopyrimidine scaffold is a common core in many pharmaceutical agents.

The derivatized functional groups on the this compound backbone can also be utilized in cyclization reactions. For instance, conversion of the ester to a hydrazide would introduce a new set of nucleophilic nitrogens, opening pathways to other fused heterocycles like pyridotriazines.

Applications in the Construction of Advanced Pharmaceutical Scaffolds

The structural motifs accessible from this compound are prevalent in a wide range of biologically active molecules. The pyridine and fused pyridopyrimidine cores are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a variety of biological targets.

Notably, pyridopyrimidine derivatives have been extensively investigated as kinase inhibitors . researchgate.netnih.govmdpi.commdpi.com Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridopyrimidine scaffold can act as an ATP-mimetic, binding to the ATP-binding site of kinases and inhibiting their activity. The substituents on the scaffold, which can be introduced through the derivatization strategies discussed above, are crucial for modulating potency and selectivity for specific kinase targets. For example, different aryl and amino groups can be introduced to optimize interactions within the kinase active site. nih.gov

The versatility of this compound and its derivatives allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. By modifying the substituents at the various positions of the pyridine ring, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to develop more effective and selective therapeutic agents. nih.gov

Advanced Spectroscopic Characterization Methodologies for Methyl 2 Acetamidoisonicotinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including Methyl 2-acetamidoisonicotinate and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular framework, connectivity, and the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and electronic environments of protons within a molecule. For this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the various protons present. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region due to the deshielding effect of the aromatic system. The methyl protons of the acetamido and ester groups will resonate at characteristic chemical shifts in the upfield region.

For instance, in a related compound, methyl 2-hydroxybenzoate, the proton NMR spectrum shows distinct chemical environments for its eight hydrogen atoms, resulting in six unique signals with an integrated ratio of 3:1:1:1:1:1, which aligns with its molecular structure. docbrown.info The hydroxyl proton appears as a singlet at a chemical shift (δ) of 10.74 ppm, while the methyl protons of the ester group also produce a singlet. docbrown.info The protons on the benzene (B151609) ring exhibit splitting patterns, such as doublets, due to coupling with adjacent protons. docbrown.info This detailed analysis of chemical shifts, integration, and splitting patterns allows for the precise assignment of each proton to its position in the molecule.

Table 1: Hypothetical ¹H NMR Data for this compound
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Pyridine H-38.5 - 8.7Doublet1H
Pyridine H-58.2 - 8.4Doublet1H
Pyridine H-67.9 - 8.1Singlet1H
NH (Amide)9.5 - 10.5Singlet1H
OCH₃ (Ester)3.8 - 4.0Singlet3H
CH₃ (Amide)2.1 - 2.3Singlet3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For example, the carbonyl carbons of the ester and amide groups will appear significantly downfield, typically in the range of 160-180 ppm. The aromatic carbons of the pyridine ring will resonate in the 100-150 ppm region, while the methyl carbons will be found in the upfield region of the spectrum. chemguide.co.uk

In the analogous compound methyl 2-hydroxybenzoate, the eight carbon atoms are in distinct chemical environments, leading to eight separate signals in the ¹³C NMR spectrum. docbrown.info This direct evidence of the number of unique carbon environments is a powerful tool for structure confirmation. docbrown.info

Table 2: Hypothetical ¹³C NMR Data for this compound
Carbon AssignmentChemical Shift (δ, ppm)
C=O (Ester)165 - 175
C=O (Amide)168 - 178
Pyridine C-2150 - 155
Pyridine C-4145 - 150
Pyridine C-6148 - 153
Pyridine C-3110 - 120
Pyridine C-5115 - 125
OCH₃ (Ester)50 - 55
CH₃ (Amide)20 - 25

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation Mapping

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity between atoms in complex molecules like this compound and its derivatives.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically those on adjacent carbon atoms. This is invaluable for tracing out the proton networks within the molecule, such as the connectivity of the pyridine ring protons.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule by observing correlations between, for example, the methyl protons and the carbonyl carbon of the ester or amide group. In aromatic or conjugated systems, the three-bond coupling (³J) is often stronger than the two-bond coupling (²J). youtube.com

The combined application of these 2D NMR techniques allows for a comprehensive and detailed structural elucidation of this compound and its derivatives, confirming atom connectivity and stereochemical relationships. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its specific functional groups.

Key expected absorption bands include:

N-H Stretch : A moderate to strong absorption band in the region of 3200-3400 cm⁻¹ due to the stretching vibration of the N-H bond in the secondary amide.

C=O Stretches : Two distinct and strong absorption bands for the carbonyl groups. The ester carbonyl stretch typically appears around 1725-1745 cm⁻¹, while the amide carbonyl (Amide I band) is usually found at a slightly lower wavenumber, around 1650-1680 cm⁻¹.

C-N Stretch : The stretching vibration of the carbon-nitrogen bond in the amide group will appear in the fingerprint region.

C-O Stretch : The C-O stretching vibrations of the ester group will show strong absorptions in the 1100-1300 cm⁻¹ region.

Aromatic C=C and C=N Stretches : The pyridine ring will exhibit several characteristic absorption bands in the 1400-1600 cm⁻¹ region.

For comparison, the IR spectrum of methyl 2-hydroxybenzoate shows a broad O-H stretching band around 3200 cm⁻¹ due to hydrogen bonding and a strong ester carbonyl absorption. docbrown.info Similarly, the IR spectrum of 2-methylpropene clearly shows C=C stretching vibrations characteristic of an alkene. docbrown.info

Table 3: Hypothetical IR Absorption Data for this compound
Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)3200 - 3400Medium-Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Ester)1725 - 1745Strong
C=O Stretch (Amide I)1650 - 1680Strong
Aromatic C=C/C=N Stretch1400 - 1600Medium-Strong
C-O Stretch (Ester)1100 - 1300Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for a molecule like this compound might include:

Loss of the methoxy (B1213986) group (•OCH₃) from the ester.

Loss of the entire methoxycarbonyl group (•COOCH₃).

Cleavage of the amide bond, leading to fragments corresponding to the acetyl group and the 2-aminoisonicotinate portion of the molecule.

Fragmentation of the pyridine ring.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition and further confirms the identity of the compound. While hard ionization techniques like EI cause fragmentation, softer ionization methods can be used to more clearly observe the molecular ion. jeol.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The pyridine ring, being an aromatic system, will have characteristic π → π* absorptions. The presence of the acetamido and methyl ester groups as substituents on the pyridine ring will influence the position and intensity of these absorption maxima (λ_max). The carbonyl groups of the amide and ester functions also contain non-bonding electrons (n-electrons) which can undergo n → π* transitions, though these are typically weaker in intensity than π → π* transitions.

The analysis of the UV-Vis spectrum can help to understand the extent of conjugation within the molecule. For example, the spectrum of 2-naphthyl methyl ketone shows absorptions related to its extended conjugated system. nist.gov Similarly, the UV-Vis spectrum of a derivative, 9-Octadecenoic acid (Z)-, methyl ester, shows a distinct apex absorption. researchgate.net

Table 4: Hypothetical UV-Vis Absorption Data for this compound in a Specified Solvent
Transitionλ_max (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π → π~230High
π → π~270Moderate
n → π*~310Low

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) stands as a cornerstone technique for the unequivocal determination of the three-dimensional atomic arrangement within a crystalline solid. This method can be applied to both single crystals and polycrystalline powders, each providing unique and complementary structural information. While a definitive single-crystal X-ray structure for this compound is not widely available in the published literature, analysis of structurally related compounds and the application of powder XRD offer significant insights into its likely solid-state conformation and packing.

Single Crystal X-ray Diffraction:

The primary goal of single-crystal XRD is to obtain a precise model of the molecule's structure, including bond lengths, bond angles, and torsional angles, as well as to understand how these molecules arrange themselves within a crystal lattice. For a molecule like this compound, key structural questions that could be answered by single-crystal XRD include the planarity of the pyridine ring and the acetamido group, the conformation of the methyl ester, and the nature of intermolecular interactions.

In the absence of a specific structure for this compound, data from analogous compounds, such as other N-acylaminopyridine derivatives, are instructive. These studies frequently reveal the formation of robust intermolecular hydrogen bonds. The N-H group of the acetamido moiety is a potent hydrogen bond donor, while the carbonyl oxygen, the ester group's oxygen atoms, and the pyridine nitrogen are all potential acceptors. This can lead to the formation of well-defined supramolecular structures, such as dimers or extended chains and sheets. For instance, in many acetamido-containing crystal structures, a common motif is the formation of a hydrogen-bonded dimer where two molecules are linked via N-H···O=C interactions.

Powder X-ray Diffraction (PXRD):

Powder XRD is a powerful technique for the characterization of polycrystalline materials. researchgate.netrsc.org Instead of a single crystal, a sample composed of a large number of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. youtube.com

Key applications of PXRD for this compound and its derivatives include:

Phase Identification: The PXRD pattern of a newly synthesized batch of this compound can be compared to a reference pattern (if one were available from a known pure sample) to confirm its identity and purity. The presence of peaks corresponding to starting materials or by-products would indicate an impure sample.

Polymorph Screening: Many organic molecules can crystallize in multiple forms, known as polymorphs, which have the same chemical composition but different crystal structures. Polymorphs can exhibit different physical properties, such as solubility and melting point. PXRD is a primary tool for identifying and distinguishing between different polymorphic forms of a compound.

Crystallinity Assessment: The sharpness of the diffraction peaks provides an indication of the degree of crystallinity of the sample. Broad, poorly defined peaks suggest an amorphous or poorly crystalline material, whereas sharp, well-defined peaks indicate a highly crystalline sample. youtube.com

The table below summarizes the kind of crystallographic data that would be obtained from a single-crystal XRD study of this compound.

ParameterExpected Information
Crystal System The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space Group The space group provides a complete description of the symmetry elements within the crystal.
Unit Cell Dimensions The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) define the size and shape of the repeating unit in the crystal.
Z Value The number of molecules per unit cell.
Key Bond Lengths/Angles Precise measurements of all bond lengths and angles within the molecule. This would confirm the geometry of the pyridine ring, acetamido, and ester groups.
Torsional Angles These angles describe the rotation around single bonds and would define the overall conformation of the molecule, such as the orientation of the acetamido group relative to the pyridine ring.
Hydrogen Bonding Detailed information on the geometry (donor-acceptor distances and angles) of any intramolecular and intermolecular hydrogen bonds, which are crucial for understanding the supramolecular assembly. researchgate.net
π-π Stacking Information on the distances and orientations of any π-π stacking interactions between pyridine rings, which influence the crystal packing.

Other Advanced Spectroscopic Techniques in Research (e.g., EPR, Circular Dichroism)

Beyond the core techniques of NMR, IR, and mass spectrometry, other advanced spectroscopic methods can provide specialized information about the electronic and structural properties of molecules like this compound, particularly in specific research contexts.

Electron Paramagnetic Resonance (EPR) Spectroscopy:

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. du.ac.in Since this compound in its ground state is a diamagnetic molecule (all electrons are paired), it is EPR-silent. However, EPR spectroscopy could become a highly relevant tool under circumstances where a paramagnetic derivative is formed, such as:

Radical Species: If this compound were to undergo a reaction that generates a radical cation or anion, EPR would be the definitive method for detecting and characterizing this species. The resulting spectrum could provide information about the distribution of the unpaired electron's spin density across the molecule.

Metal Complexes: If this compound were used as a ligand to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II), Fe(III)), EPR spectroscopy would be a powerful probe of the metal's coordination environment. nih.govresearchgate.net The g-values and hyperfine coupling constants from the EPR spectrum would offer insights into the geometry of the complex and the nature of the bonding between the metal and the ligand. researchgate.net

Circular Dichroism (CD) Spectroscopy:

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orgyoutube.com As this compound is itself an achiral molecule, it would not exhibit a CD spectrum.

However, CD spectroscopy would be an indispensable tool for the stereochemical analysis of chiral derivatives of this compound. For example:

Chiral Derivatization: If a chiral center were introduced into the molecule, for instance by using a chiral alcohol to form a different ester or by attaching a chiral auxiliary to the acetamido group, the resulting enantiomers or diastereomers would be distinguishable by CD spectroscopy.

Conformational Analysis: For a chiral derivative, CD spectroscopy can be highly sensitive to the molecule's three-dimensional conformation in solution. nih.gov Theoretical calculations can be used to predict the CD spectrum for different possible conformations, and comparison with the experimental spectrum can help to determine the predominant solution-state structure.

Binding Studies: If a chiral derivative of this compound were to bind to a biomolecule such as a protein or DNA, changes in the CD spectrum could be used to monitor the binding event and provide information about conformational changes that occur upon binding. taylorandfrancis.com

The following table outlines the potential applications of these advanced techniques for the study of this compound and its derivatives.

Spectroscopic TechniqueCondition of ApplicabilityInformation Provided
EPR Spectroscopy The molecule must be paramagnetic (contain unpaired electrons).Detection and characterization of radical species. nih.govlibretexts.org Information on the electronic structure and coordination environment of paramagnetic metal complexes. nih.gov
Circular Dichroism The molecule must be chiral.Determination of absolute configuration of enantiomers. Analysis of the secondary structure of chiral polymers. taylorandfrancis.com Probing of molecular conformation and interactions with other chiral molecules.

Computational and Theoretical Investigations of Methyl 2 Acetamidoisonicotinate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed picture of the electronic structure, which in turn governs the molecule's geometry, energy, and reactivity. For Methyl 2-acetamidoisonicotinate, these computational tools can offer profound insights into its chemical behavior.

Density Functional Theory (DFT) Applications in Predicting Molecular Geometry and Energies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT methods are used to determine the ground-state electronic structure of molecules, which allows for the prediction of various properties. nih.govresearchgate.netresearchgate.netnih.gov

The molecular geometry of this compound can be optimized using DFT calculations, typically with a functional like B3LYP and a basis set such as 6-31G(d,p). nih.govscielo.org.mxnih.govresearchgate.net This process finds the lowest energy arrangement of the atoms, providing precise information on bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial for understanding the molecule's three-dimensional shape and how it might interact with other molecules. researchgate.netnih.gov

Furthermore, DFT calculations yield the total electronic energy of the molecule. From this, other important energetic properties can be derived, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. scielo.org.mx

Table 1: Predicted Molecular Properties of this compound using DFT (B3LYP/6-31G(d,p))

PropertyPredicted ValueSignificance
Total Electronic Energy-875.123 HartreeA measure of the molecule's stability.
HOMO Energy-6.45 eVRelates to the ability to donate electrons.
LUMO Energy-1.23 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap5.22 eVIndicator of chemical reactivity and stability.
Dipole Moment3.45 DebyeInfluences intermolecular interactions and solubility.

Note: The values in this table are hypothetical and representative of typical DFT calculation results for a molecule of this nature.

Ab Initio Methods for Mechanistic Studies and Reaction Energetics

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, while often more computationally intensive than DFT, can provide highly accurate results for reaction mechanisms and energetics. nih.govnih.gov

For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can be employed to study potential chemical reactions. For instance, the hydrolysis of the ester group or the amide group can be modeled to determine the reaction pathway, identify transition states, and calculate activation energies. This information is invaluable for understanding the compound's stability and potential degradation pathways. nih.gov

Table 2: Hypothetical Reaction Energetics for the Hydrolysis of this compound (Ab Initio Calculation)

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (this compound + H₂O)0.0
2Transition State 1 (Nucleophilic attack)+15.2
3Intermediate-5.8
4Transition State 2 (Proton transfer)+12.5
5Products (2-acetamidoisonicotinic acid + Methanol)-8.3

Note: This table presents a hypothetical energy profile for a potential reaction, illustrating the type of data obtained from ab initio calculations.

Molecular Modeling and Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and interactions with its environment over time.

Conformational Analysis and Stability Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orglibretexts.org For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational preferences is crucial as different conformers can have different energies and biological activities. libretexts.orgnih.govnih.gov

Molecular mechanics force fields can be used to perform a systematic search of the conformational space to identify low-energy conformers. The relative energies of these conformers determine their population at a given temperature. Torsional strain, which arises from the eclipsing of bonds, and steric hindrance between bulky groups are key factors that govern conformational stability. libretexts.orglibretexts.org

Table 3: Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Population at 298 K (%)
1 (Anti)180°0.075
2 (Gauche)60°1.220
3 (Eclipsed)5.0<1

Note: The data in this table is illustrative of a typical conformational analysis.

Intermolecular Interactions and Complex Formation

Molecular dynamics (MD) simulations can be used to study how this compound interacts with other molecules, such as solvent molecules or biological macromolecules. mdpi.comnih.govnih.gov In an MD simulation, the motion of each atom in the system is calculated over time based on a force field that describes the inter- and intramolecular forces. mdpi.com

These simulations can reveal the formation of hydrogen bonds, van der Waals interactions, and electrostatic interactions that are critical for understanding the compound's solubility, crystal packing, and binding to a biological target. For instance, an MD simulation could model the interaction of this compound with a metal ion to investigate its potential as a chelating agent. ijcce.ac.irmdpi.com

In Silico Approaches for Predicting Biological Interactions and Potential Targets

In silico methods use computational approaches to predict the biological activity of a molecule and identify its potential molecular targets. These methods are instrumental in the early stages of drug discovery. nih.govnih.govmdpi.com

Molecular docking is a widely used in silico technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.govmdpi.com By docking this compound into the binding sites of various proteins, potential biological targets can be identified. The docking score, which estimates the binding affinity, can be used to rank potential targets.

Following docking, MD simulations can be performed on the ligand-protein complex to assess the stability of the binding pose and to calculate the binding free energy more accurately. mdpi.comnih.govmdpi.com These simulations provide a dynamic view of the interactions between the compound and the protein, highlighting key residues involved in binding.

Pharmacophore modeling is another in silico approach that can be used. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity. By comparing the pharmacophoric features of this compound with known active compounds, its potential biological activity can be inferred.

Table 4: Hypothetical In Silico Screening of this compound Against Potential Protein Targets

Protein TargetDocking Score (kcal/mol)Key Interacting ResiduesPredicted Biological Activity
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530Anti-inflammatory
Histone Deacetylase 1 (HDAC1)-7.9His142, Tyr305Anticancer
Monoamine Oxidase B (MAO-B)-7.2Tyr435, Cys172Neuroprotective

Note: This table presents hypothetical results from a molecular docking study to illustrate the application of in silico methods.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method used in structure-based drug design to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. wikipedia.org This technique is crucial for understanding the interactions at a molecular level and for screening large databases of compounds to identify potential drug candidates. nih.gov The primary goal of molecular docking is to simulate the binding process and to estimate the binding affinity of the complex, which is often represented by a scoring function. wikipedia.org

The process of molecular docking involves two main steps: sampling the conformational space of the ligand within the active site of the protein and then ranking these conformations using a scoring function. nih.gov The sampling algorithm should ideally reproduce the experimentally observed binding mode, while the scoring function should rank this correct conformation highest among all others. nih.gov

In the context of this compound, molecular docking simulations could be employed to identify potential biological targets. By docking this compound into the binding sites of various proteins, researchers can generate hypotheses about its mechanism of action. The results, typically presented as binding energies or docking scores, indicate the likelihood of a stable interaction. A lower binding energy generally suggests a more favorable binding pose. For instance, a hypothetical docking study of this compound against a panel of protein targets might yield results similar to those shown in Table 1.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Protein Kinase A-8.5Lys72, Glu91, Asp184Hydrogen Bond, Hydrophobic
Cyclooxygenase-2-7.9Arg120, Tyr355, Ser530Hydrogen Bond, Pi-Alkyl
Carbonic Anhydrase II-7.2His94, His96, Thr199Coordination, Hydrogen Bond
HIV-1 Protease-6.8Asp25, Asp29, Gly48Hydrogen Bond

Such data would suggest that Protein Kinase A is a promising target for this compound, warranting further experimental investigation. The identification of key interacting residues also provides valuable information for optimizing the ligand's structure to enhance binding affinity and selectivity. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.mewikipedia.org By identifying the physicochemical properties or structural features (known as molecular descriptors) that are critical for a molecule's activity, QSAR models can predict the activity of new, unsynthesized compounds. wikipedia.org This makes QSAR an invaluable tool in drug discovery for designing and optimizing lead compounds. mdpi.com

The development of a QSAR model involves several key steps: selecting a dataset of compounds with known activities, calculating a variety of molecular descriptors, building a mathematical model using statistical methods like multiple linear regression or machine learning algorithms, and validating the model's predictive power. fiveable.me The resulting model can be represented by an equation that quantitatively links the descriptors to the biological activity. fiveable.me

For this compound, a QSAR study would begin with a series of its derivatives with experimentally determined biological activities. Various molecular descriptors would then be calculated for each derivative. These can be categorized as electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP), among others. semanticscholar.org A statistical analysis would then be performed to identify the descriptors that have the most significant correlation with the observed activity.

A hypothetical QSAR model for a series of this compound derivatives might reveal the relationships shown in Table 2.

Molecular DescriptorCorrelation with ActivityImplication for Derivative Design
LogP (Hydrophobicity)PositiveIncreasing hydrophobicity may enhance activity.
Molecular WeightNegativeSmaller derivatives may be more potent.
Dipole MomentPositiveIncreasing polarity could improve activity.
Number of Hydrogen Bond DonorsPositiveAdding H-bond donors may increase binding affinity.

Based on such a model, new derivatives of this compound could be designed with modified properties predicted to have higher activity. For example, a medicinal chemist might synthesize a new derivative with a higher LogP and an additional hydrogen bond donor to test the model's predictions. This iterative process of design, synthesis, and testing, guided by QSAR, can significantly accelerate the discovery of more potent compounds. mdpi.com

Theoretical Studies on Reaction Pathways and Transition State Analysis

Theoretical studies of reaction pathways provide detailed insights into the mechanisms of chemical reactions that are often difficult to obtain through experiments alone. oup.com These computational methods map out the potential energy surface (PES) of a reaction, identifying the reactants, products, any intermediates, and the transition states that connect them. britannica.com Understanding the PES allows for the determination of reaction kinetics and thermodynamics, providing a deeper understanding of how a reaction proceeds. oup.com

A key focus of these studies is the identification and characterization of the transition state, which is the highest energy point along the reaction coordinate. fiveable.megithub.io The transition state represents the energy barrier that must be overcome for reactants to be converted into products. ucsb.edu By calculating the structure and energy of the transition state, the activation energy of the reaction can be determined, which is a critical factor in understanding the reaction rate. medium.com Computational methods like synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) are used to locate these transition states. fiveable.me

For a compound like this compound, theoretical studies could be used to investigate its synthesis, potential metabolic pathways, or its reactions with biological targets. For example, if this compound is synthesized through a multi-step process, computational chemistry could be used to explore different possible reaction pathways to identify the most energetically favorable route. This would involve calculating the energies of all reactants, intermediates, transition states, and products for each proposed step.

A hypothetical analysis of two competing pathways for a key synthetic step in the formation of a this compound precursor might yield the data presented in Table 3.

Reaction PathwayStepCalculated Activation Energy (kcal/mol)Reaction Energy (kcal/mol)
Pathway AStep 1: Nucleophilic Addition15.2-5.7
Step 2: Elimination20.1-10.3
Pathway BStep 1: Cyclization25.8-2.1
Step 2: Aromatization18.5-15.4

This data would suggest that Pathway A is kinetically favored due to its lower activation energies in both steps, making it the more likely mechanism under standard conditions. Such theoretical investigations are crucial for optimizing reaction conditions and for understanding the fundamental chemical properties of a molecule. acs.orgarxiv.org

Reaction Mechanisms Pertaining to Methyl 2 Acetamidoisonicotinate Transformations

Mechanistic Pathways of Methyl 2-acetamidoisonicotinate Formation

The formation of this compound typically proceeds through the N-acetylation of its precursor, methyl 2-aminoisonicotinate. This reaction is a classic example of nucleophilic acyl substitution.

The generally accepted mechanism involves the following key steps:

Activation of the Acetylating Agent: In a common procedure, an acetylating agent such as acetic anhydride (B1165640) is employed. The process is often catalyzed by a base, which can deprotonate the amino group of methyl 2-aminoisonicotinate, enhancing its nucleophilicity. Alternatively, an acid catalyst can be used to protonate the carbonyl oxygen of the acetylating agent, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The nitrogen atom of the amino group in methyl 2-aminoisonicotinate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the activated acetylating agent. This results in the formation of a tetrahedral intermediate.

Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate then collapses. The leaving group, which is typically an acetate (B1210297) ion when acetic anhydride is used, is expelled.

Deprotonation: A final deprotonation step, usually facilitated by a base or solvent, yields the stable amide product, this compound.

The reaction can be represented by the following general scheme:

Figure 1: General reaction scheme for the formation of this compound.

The choice of solvent and catalyst can significantly influence the reaction rate and yield. Aprotic polar solvents are often favored as they can solvate the ions formed during the reaction without participating in the reaction themselves.

Detailed Analysis of Derivatization Reaction Mechanisms

The structure of this compound offers two primary sites for derivatization: the ester group and the acetamido group.

Hydrolysis of the Ester Group

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2-acetamidoisonicotinic acid. This transformation is typically carried out under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) lead to the formation of the carboxylic acid. The acid catalyst is regenerated in the final step.

Base-Promoted Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide (B1231860) ion as the leaving group. The methoxide ion subsequently deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, driving the equilibrium towards the products. An acidic workup is required to protonate the carboxylate and isolate the carboxylic acid.

Transesterification

The methyl ester can be converted to other esters through transesterification. This reaction is also typically catalyzed by either an acid or a base and involves the substitution of the methoxy (B1213986) group with a different alkoxy group. The mechanism is analogous to that of hydrolysis, with an alcohol acting as the nucleophile instead of water.

Reactions of the Acetamido Group

The acetamido group is generally stable. However, under harsh acidic or basic conditions, the amide bond can be cleaved to regenerate the amino group, yielding methyl 2-aminoisonicotinate. This hydrolysis is typically slower than the hydrolysis of the ester group.

Role of this compound as an Intermediate in Multi-Step Organic Reactions

This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds, including those with potential pharmaceutical applications. Its bifunctional nature, possessing both an ester and an amide group, allows for sequential and selective modifications.

For instance, the carboxylic acid derived from the hydrolysis of the ester can be activated and coupled with various amines to form new amide bonds, leading to the synthesis of a diverse library of compounds. The acetamido group can act as a directing group in electrophilic aromatic substitution reactions on the pyridine (B92270) ring, although the pyridine ring is generally deactivated towards such reactions. More commonly, the pyridine nitrogen can be quaternized or oxidized, and the substituent pattern can influence the regioselectivity of these reactions.

While specific, documented multi-step syntheses where this compound is a named intermediate are not extensively reported in readily accessible literature, its structural motifs are present in various complex molecules. Its synthesis and derivatization are fundamental steps in the construction of substituted pyridine scaffolds.

Kinetic and Thermodynamic Considerations in its Chemical Transformations

Detailed kinetic and thermodynamic data for the reactions of this compound are not widely published. However, general principles of organic chemistry can be applied to understand the factors influencing its transformations.

Kinetic Factors

The rates of the reactions involving this compound are influenced by several factors:

Concentration of Reactants: Higher concentrations of reactants will generally lead to faster reaction rates.

Temperature: Increasing the temperature typically increases the rate of reaction by providing more molecules with sufficient energy to overcome the activation energy barrier.

Catalyst: The presence and concentration of a catalyst (acid or base) can dramatically increase the rate of both formation and derivatization reactions.

Steric Hindrance: The steric bulk of the reactants can affect the rate of reaction. For instance, in transesterification, bulkier alcohols may react more slowly.

For the hydrolysis of the ester, studies on similar compounds like methyl acetate have shown that the reaction can follow first or second-order kinetics depending on the conditions. For example, the acid-catalyzed hydrolysis of methyl acetate is a pseudo-first-order reaction.

Thermodynamic Factors

The thermodynamics of the reactions determine the position of the equilibrium.

Esterification/Hydrolysis: The formation of the ester from the carboxylic acid and methanol is an equilibrium process. The removal of water can drive the reaction towards the ester, while an excess of water will favor hydrolysis. The enthalpy of esterification for similar reactions is typically slightly exothermic or thermoneutral.

Amide Formation: The formation of the amide bond is generally a thermodynamically favorable process.

Future Research and Emerging Opportunities for this compound

The landscape of chemical research is continually evolving, driven by the pursuit of innovation, efficiency, and sustainability. For a compound like this compound, a functionalized pyridine derivative, the future holds significant promise. Emerging research directions are poised to unlock its full potential, from revolutionizing its synthesis to uncovering novel biological applications. This article explores the key areas of future investigation and the exciting opportunities that lie ahead for this versatile molecule.

Q & A

What analytical techniques are recommended to confirm the structural integrity of Methyl 2-acetamidoisonicotinate in synthetic chemistry research?

To ensure structural fidelity, researchers should employ a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C spectra to identify characteristic peaks for the acetamido group (e.g., NHCOCH3_3 proton at ~2.1 ppm and carbonyl carbons at ~170 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C9_9H10_{10}N2_2O3_3) with an error margin <2 ppm.
  • Infrared Spectroscopy (IR) : Validate carbonyl stretching frequencies (ester C=O at ~1720 cm1^{-1}, acetamido C=O at ~1650 cm1^{-1}).
    Cross-referencing these methods minimizes misidentification risks, especially for isomers or derivatives .

How can researchers optimize synthetic yield for this compound under varying reaction conditions?

A structured Design of Experiments (DOE) approach is critical:

  • Variables : Test solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loading (e.g., Pd/C or enzyme ratios).
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions.
  • Parallel Synthesis : Use high-throughput platforms to screen multiple conditions simultaneously.
    Document all parameters (e.g., stirring rate, inert atmosphere) to ensure reproducibility. Post-reaction, quantify yields via HPLC or gravimetric analysis .

What safety protocols are essential when handling this compound in laboratory settings?

Refer to the Safety Data Sheet (SDS) for hazard mitigation:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for powder handling to avoid inhalation (Section 8.3 of SDS).
  • Spill Management : Neutralize acidic degradation products with sodium bicarbonate and collect waste in sealed containers (Section 6.3).
  • Storage : Keep in airtight containers at 2–8°C, away from incompatible materials like strong oxidizers (Section 7.2) .

How can contradictions in reported biological activities of this compound across studies be resolved?

Adopt systematic review methodologies :

  • Data Harmonization : Normalize variables (e.g., assay type, cell lines, dose ranges) to enable cross-study comparisons.
  • Meta-Analysis : Pool data using random-effects models to account for heterogeneity.
  • Bias Assessment : Apply tools like ROBINS-I to evaluate confounding factors (e.g., purity differences, solvent artifacts).
    Transparent reporting of experimental conditions (e.g., buffer pH, incubation time) is critical to resolve discrepancies .

What spectroscopic markers distinguish this compound from structurally analogous compounds?

Key discriminators include:

  • NMR : The pyridine ring’s substitution pattern (e.g., coupling constants between H-3 and H-5 protons).
  • IR : Unique N-H stretching (~3300 cm1^{-1}) from the acetamido group, absent in ester-only analogs.
  • X-ray Crystallography : Resolve spatial arrangements of the methyl ester and acetamido substituents.
    Compare spectral libraries or computational predictions (e.g., DFT-simulated spectra) to validate assignments .

How can computational methods enhance the study of this compound’s reactivity?

Integrate density functional theory (DFT) with experimental

  • Reactivity Prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
  • Docking Studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
  • MD Simulations : Assess conformational stability in solvent environments (e.g., water vs. DMSO).
    Validate predictions with kinetic studies (e.g., rate constants under varying pH) .

What statistical approaches are suitable for analyzing dose-response relationships in this compound bioactivity studies?

Use non-linear regression models :

  • Four-Parameter Logistic (4PL) Curve : Fit sigmoidal dose-response data (e.g., IC50_{50} determination).
  • ANOVA with Tukey’s Test : Compare means across multiple doses.
  • Benchmark Dose (BMD) Modeling : Estimate threshold doses for adverse effects in toxicological studies.
    Report confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) to reduce Type I errors .

How should researchers document experimental procedures to ensure reproducibility in this compound studies?

Follow structured reporting guidelines :

  • Materials : Specify supplier, purity (e.g., ≥98% by HPLC), and lot numbers for reagents.
  • Instrumentation : Detail equipment models (e.g., Bruker 400 MHz NMR) and calibration protocols.
  • Data Archiving : Deposit raw spectra, chromatograms, and crystallographic data in repositories like Zenodo or ChemRxiv.
    Adhere to journal-specific requirements (e.g., Beilstein’s experimental section guidelines) to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.